molecular formula C6H5I2N B149867 3,5-Diiodoaniline CAS No. 35122-96-4

3,5-Diiodoaniline

Cat. No.: B149867
CAS No.: 35122-96-4
M. Wt: 344.92 g/mol
InChI Key: CHLBMXJABUVAJX-UHFFFAOYSA-N
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Description

3,5-Diiodoaniline is an organic compound with the molecular formula C6H5I2N. It is a derivative of aniline, where two iodine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its significant role as a chemical intermediate in the production of various substances, including pesticides, dyes, and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,5-Diiodoaniline are not well-studied. The presence of iodine atoms and an amine group suggests potential interactions with enzymes, proteins, and other biomolecules. The iodine atoms could potentially participate in halogen bonding, while the amine group could engage in hydrogen bonding or act as a base in certain reactions .

Molecular Mechanism

Its potential to interact with biomolecules suggests it could influence enzyme activity or gene expression, but this remains to be confirmed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diiodoaniline can be synthesized through the iodination of aniline. One common method involves the reaction of aniline with potassium dichloroiodate in dilute hydrochloric acid. This chemoselective procedure allows for the formation of diiodoaniline derivatives . Another method includes the direct iodination of aniline using N-iodosuccinimide (NIS) in the presence of an acid catalyst .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of elemental iodine and hydrogen peroxide in a controlled environment. The reaction is typically carried out at low temperatures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form aniline derivatives with fewer iodine atoms.

Common Reagents and Conditions:

    Substitution: Reagents like sodium nitrite and hydrochloric acid are commonly used.

    Oxidation: Potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Sodium borohydride or catalytic hydrogenation are typical methods.

Major Products:

    Substitution: Formation of various substituted anilines.

    Oxidation: Production of nitroaniline or nitrosoaniline.

    Reduction: Formation of partially deiodinated aniline derivatives.

Scientific Research Applications

3,5-Diiodoaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2,4-Diiodoaniline: Another diiodoaniline derivative with iodine atoms at different positions.

    3,5-Diiodotyrosine: A related compound with similar iodine substitution but different functional groups.

    4-Chloro-2,6-Diiodoaniline: A halogenated aniline with chlorine and iodine substitutions.

Uniqueness of 3,5-Diiodoaniline: this compound is unique due to its specific iodine substitution pattern, which imparts distinct chemical and physical properties. This pattern influences its reactivity, making it a valuable intermediate in various synthetic processes. Its potential biological activities and industrial applications further highlight its significance in scientific research and industry .

Properties

IUPAC Name

3,5-diiodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLBMXJABUVAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478250
Record name 3,5-DIIODOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35122-96-4
Record name 3,5-DIIODOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diiodoaniline
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Synthesis routes and methods I

Procedure details

To a suspension of 3,5-diiodonitrobenzene (10 g, 26.7 mmol) in anhydrous EtOH (100 mL) was added SnCl2.2H2O (30 g, 133.6 mmol). The reaction mixture was brought to boil and a solution of NaBH4 (508 mg, 13.4 mmol) in EtOH (50 mL) was added slowly then stirred at reflux for 1 h. After the reaction was cooled down to 0° C., the mixture was neutralized with a solution of 3M NaOH (200 mL). The aniline derivative was extracted with chloroform, dried over Na2SO4 and evaporated under reduced pressure to afford 6.4 g of 3,5-diiodoaniline 11(70%) as a white solid. HR-ES(+): calculated for C6H5I2N [M] 345.8584, found 345.8583.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
508 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
70%

Synthesis routes and methods II

Procedure details

To a solution of 1,3-diiodo-5-nitro-benzene (15.80 g, 0.042 mol) in ethanol (200 mL) was added SnCl2.2H2O (28.50 g, 0.13 mol) portion wise at room temperature. The reaction mixture was heated under reflux at 80° C. for 1.5 h. After cooling to room temperature, the solvent was evaporated under reduced pressure and the crude solid thus obtained was basified with 4N NaOH solution to pH 12. The mixture was extracted with ethyl acetate (×3) and the combined organic layer was washed with brine solution and dried over Na2SO4. The solvent was removed under reduced pressure, to give the desired compound as a yellow solid (11.0 g, 75%).
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods III

Procedure details

A mixture of 61.5 g (0.164M) of 3,5-diiodonitrobenzene and 111.1 g (0.4924M) of stannous chloride in 900 mL of ethanol was heated to reflux 1.5 hrs under nitrogen. The reaction mixture was cooled and most of the solvent was removed in vacuo. The residue was partitioned between ethyl acetate and excess ice-cold 5N sodium hydroxide and ice. The organic phase was separated, washed with sat'd sodium chloride solution, and dried over anhyd. magnesium sulfate. Solvent removal afforded a crude oil which was purified on silica gel using 8:1:1 mixture of hexane:methylene chloride:ethyl acetate to give 35 g of 3,5-diiodoaniline as a light tan colored solid.
Quantity
61.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
111.1 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 61.5 G (0.164M) of 3,5-diiodonitrobenzene, from step (a), and 111.1 G (0.4924M) of stannous chloride in 900 ml of absolute ethanol was heated to reflux 1.5 hours under nitrogen. Most of the solvent was removed. The residue was stirred with ethylacetate, 5 normal sodium hydroxide and ice. Organic phase was separated and washed with saturated sodium chloride solution. After drying over anhydrous magnesium sulfate, solvent was removed to afford a crude oil, which was chromatographed on silica gel using 8:1:1 mixture of hexane:methylene chloride:ethyl acetate. The desired aniline was obtained as 35 G of light tan colored solid.
[Compound]
Name
61.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Diiodoaniline
Customer
Q & A

Q1: How can 3,5-diiodoaniline be used to facilitate the crosslinking of molecules in the gas phase?

A: Recent research highlights the use of this compound as a photo-activated crosslinker for triglycerol (TG) lipid ions in the gas phase. [] The process utilizes ultraviolet photodissociation tandem mass spectrometry (UVPD-MS/MS), where this compound forms a non-covalent complex with protonated TG dimers. Upon UV irradiation, this compound undergoes sequential loss of iodine radicals, generating a reactive anilinyl biradical. [] This biradical can then participate in hydrogen abstraction from the TG molecules, ultimately leading to the formation of covalently cross-linked TG products. [] This method offers a novel approach to study intermolecular interactions and crosslinking of various biomolecules in the gas phase.

Q2: How does the nephrotoxicity of this compound compare to other 3,5-dihaloanilines?

A: Studies comparing the nephrotoxicity of 3,5-dihaloanilines (DHA) – specifically 3,5-dichloroaniline (DCA), 3,5-dibromoaniline (DBA), and this compound (DIA) – in isolated rat renal cortical cells reveal a difference in potency. [] DBA was identified as the most potent nephrotoxicant, followed by DIA and then DCA. [] Interestingly, pretreatment with antioxidants like α-tocopherol, ascorbate, glutathione, and N-acetyl-L-cysteine was found to attenuate the cytotoxicity induced by all three DHAs, suggesting a role for free radicals in their mechanism of toxicity. []

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